molecular formula C18H21BrClNO B1525630 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride CAS No. 1220035-29-9

3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

Cat. No. B1525630
CAS RN: 1220035-29-9
M. Wt: 382.7 g/mol
InChI Key: VHFPTOCAVOJPSE-UHFFFAOYSA-N
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Description

“3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220035-29-9 . It is derived from 3-bromo[1,1’-biphenyl]-4-ol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride” are not well-documented in the available literature .

Scientific Research Applications

Fluorescent Sensing

Hydrazide-based fluorescent probes, including those structurally related to the queried compound, have been designed for the highly sensitive and selective detection of metal ions like Cu2+ and Hg2+ in aqueous solutions. These probes exhibit significant changes in emission characteristics upon interaction with the ions, allowing for colorimetric detection with the naked eye (Wang et al., 2014).

Pharmaceutical Analysis

The pharmaceutical analysis of paroxetine hydrochloride, a compound with a similar piperidine structure, has been extensively documented. This includes detailed physicochemical properties, spectroscopic data, stability, methods of preparation, and analytical techniques, providing a comprehensive overview of this selective serotonin reuptake inhibitor (Germann et al., 2013).

Organic Synthesis

Research in organic synthesis has explored the reactivity of piperidine and related structures in forming captodative alkenes and investigating their molecular structures. These studies shed light on the synthesis routes and structural analysis of compounds with potential pharmacological activities, including analgesic and anti-inflammatory properties (Rulev et al., 2003).

Chemical and Structural Analysis

The crystal and molecular structure of compounds structurally akin to the queried compound, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized through X-ray diffraction and spectroscopic techniques. These studies provide insights into the conformational and intermolecular interactions that define the chemical behavior and potential application areas of these compounds (Szafran et al., 2007).

Mechanism of Action

The mechanism of action of “3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride” is not well-documented in the available literature .

properties

IUPAC Name

3-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPTOCAVOJPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220035-29-9
Record name Piperidine, 3-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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